

An In-Depth Technical Guide to Triacontanoic Acid

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Compound of Interest

Compound Name: *Melissic acid*

Cat. No.: *B146214*

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CAS Number: 506-50-3

This technical guide provides a comprehensive overview of triacontanoic acid, also known as **melissic acid**, tailored for researchers, scientists, and drug development professionals. It delves into its physicochemical properties, analytical methodologies, synthesis, and biological activities, with a focus on its therapeutic potential.

Physicochemical Properties

Triacontanoic acid is a saturated very-long-chain fatty acid with the chemical formula $C_{30}H_{60}O_2$. It is a waxy, white solid at room temperature and is found in various natural sources, including beeswax and plant waxes.^{[1][2]} Due to its long hydrophobic carbon chain, it is practically insoluble in water but soluble in organic solvents like ethanol and chloroform.^[1]

Table 1: Physicochemical Properties of Triacontanoic Acid

Property	Value	Reference(s)
CAS Number	506-50-3	[3]
Molecular Formula	C ₃₀ H ₆₀ O ₂	[3]
Molar Mass	452.8 g/mol	[1]
Melting Point	93.5 - 94 °C	[1]
Boiling Point	441.4 °C at 760 mmHg (Predicted)	[4]
Solubility	DMSO: 5 mg/mL (Sonication recommended)	[5]
InChI Key	VHOCUJPBKOZGJD- UHFFFAOYSA-N	[3]

Analytical Characterization

Accurate identification and quantification of triacontanoic acid are crucial for research and development. The primary analytical techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive method for the analysis of fatty acids. For GC analysis, triacontanoic acid is typically derivatized to its more volatile fatty acid methyl ester (FAME).[6]

Experimental Protocol: GC-MS Analysis of Triacontanoic Acid as its Methyl Ester

- Derivatization to FAME:
 - Weigh 1-25 mg of the triacontanoic acid sample into a micro-reaction vessel.
 - Add 2 mL of 12% (w/w) Boron trichloride-methanol solution.
 - Heat the mixture at 60°C for 5-10 minutes.
 - After cooling, add 1 mL of water and 1 mL of hexane.

- Shake the vessel vigorously to extract the FAME into the hexane layer.
- Carefully transfer the upper organic layer to a clean vial for GC-MS analysis.
- GC-MS Parameters:
 - Column: A capillary column suitable for FAME analysis, such as one with a polyethylene glycol stationary phase (e.g., Omegawax) or a biscyanopropyl phase for isomer separation.^[6]
 - Injector Temperature: 220°C (splitless injection).^[7]
 - Oven Temperature Program:
 - Initial temperature: 70°C.
 - Ramp to 170°C at 11°C/min.
 - Ramp to 175°C at 0.8°C/min.
 - Ramp to 220°C at 20°C/min and hold for 2.5 minutes.^[7]
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.^[8]
 - MS Detector: Operated in single-ion monitoring (SIM) mode for enhanced sensitivity, monitoring characteristic ions of triacontanoate methyl ester.^[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of triacontanoic acid.

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is characterized by a triplet corresponding to the terminal methyl protons (CH₃) at approximately δ 0.88 ppm, a large multiplet for the methylene protons ((CH₂)₂₇) in the long aliphatic chain between δ 1.25 and 1.63 ppm, and a triplet for the methylene protons alpha to the carboxyl group (α-CH₂) at around δ 2.35 ppm. The acidic proton of the carboxyl group (COOH) will appear as a broad singlet at a variable chemical shift, typically above δ 10 ppm.^{[1][9]}

^{13}C NMR (100 MHz, CDCl_3): The carbon NMR spectrum will show a peak for the carboxyl carbon (COOH) around δ 180 ppm. The methylene carbon alpha to the carboxyl group ($\alpha\text{-CH}_2$) appears at approximately δ 34 ppm. The long chain of methylene carbons will produce a series of peaks between δ 22 and 32 ppm, and the terminal methyl carbon (CH_3) will be observed at around δ 14 ppm.[1][9]

Synthesis and Purification

While triacontanoic acid can be isolated from natural sources, chemical synthesis allows for the production of high-purity material for research purposes.

Synthesis of Triacontanoic Acid

Historically, the synthesis of n-triacontanoic acid has been reported by Robinson and others, often involving multi-step processes starting from more readily available fatty acids like stearic acid.[2][10] A general synthetic approach involves chain elongation reactions.

Experimental Workflow: A Generalized Synthetic Approach



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Synthetic workflow for triacontanoic acid.

Purification by Recrystallization

Recrystallization is a common and effective method for purifying long-chain fatty acids like triacontanoic acid.[11] The choice of solvent is critical for successful purification.

Experimental Protocol: Recrystallization of Triacontanoic Acid

- **Solvent Selection:** Identify a suitable solvent in which triacontanoic acid is sparingly soluble at room temperature but highly soluble at elevated temperatures. Acetone is often a good

choice for recrystallizing fatty acid-acetamide compounds, which can be an intermediate step in purification.[\[11\]](#)[\[12\]](#)

- **Dissolution:** Dissolve the crude triacontanoic acid in a minimal amount of the hot solvent.
- **Hot Filtration (Optional):** If insoluble impurities are present, perform a hot gravity filtration to remove them.
- **Crystallization:** Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.
- **Isolation:** Collect the purified crystals by vacuum filtration.
- **Washing:** Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
- **Drying:** Dry the crystals under vacuum to remove residual solvent.

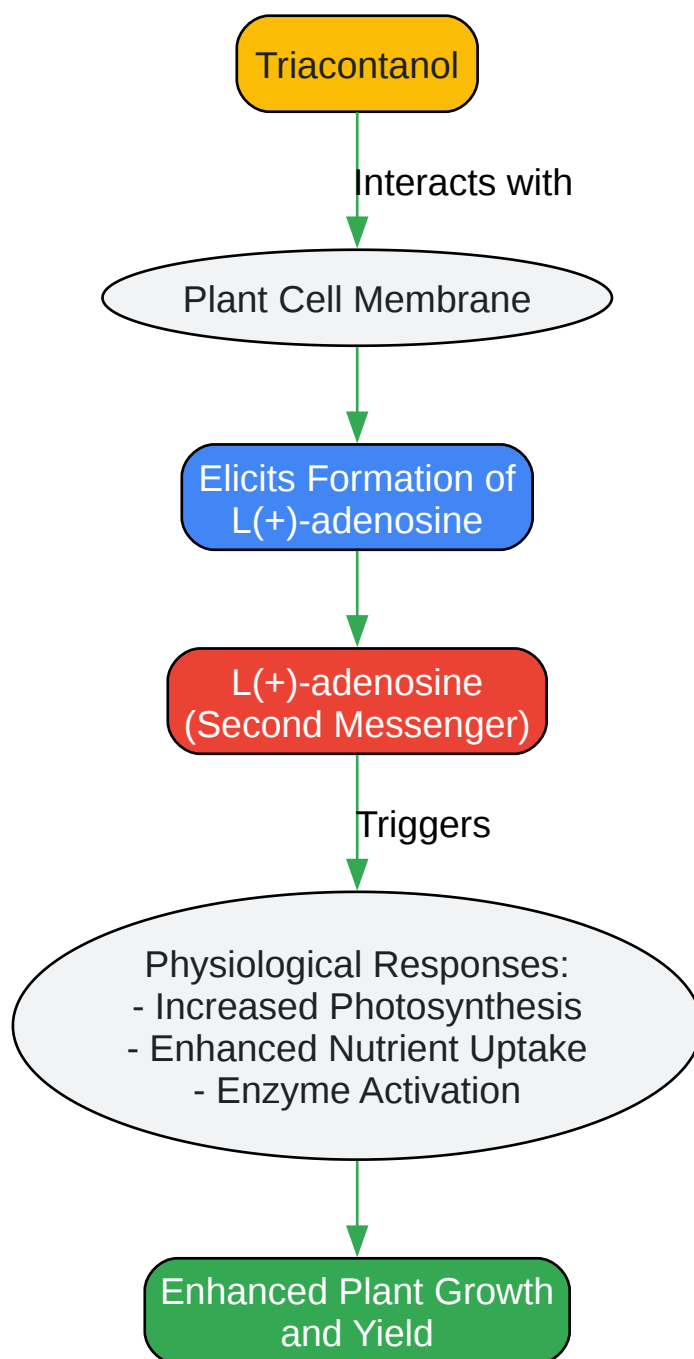
Biological Activities and Mechanisms of Action

Triacontanoic acid has garnered interest for its diverse biological activities, including its role as a plant growth regulator and its potential therapeutic effects in cardiovascular health as a component of the natural mixture D-003.

Plant Growth Regulation

The related C30 alcohol, triacontanol, is a well-known plant growth regulator, and its mechanism is thought to involve the generation of a second messenger, L(+)-adenosine.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#) This signaling molecule is believed to influence various physiological processes leading to enhanced growth and yield.[\[13\]](#)[\[14\]](#)[\[16\]](#)

Signaling Pathway: Postulated Mechanism of Triacontanol in Plants



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Triacontanol signaling in plants.

Cardiovascular Effects (as a component of D-003)

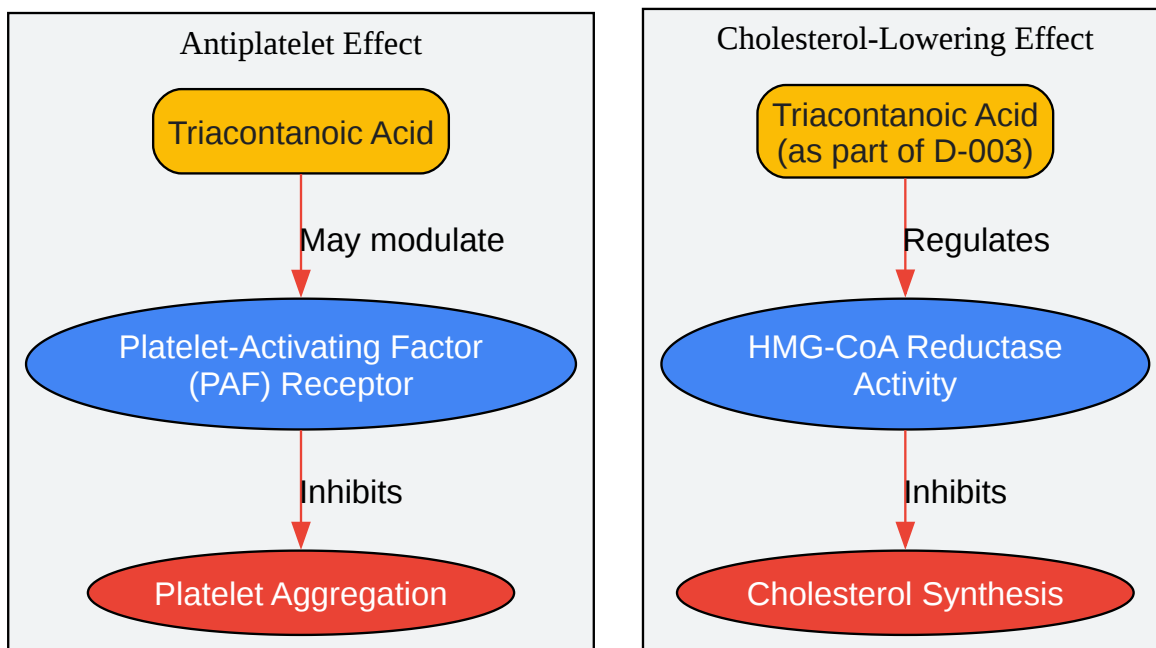
D-003 is a mixture of very-long-chain fatty acids, including triacontanoic acid, purified from sugarcane wax, which has demonstrated antiplatelet and cholesterol-lowering activities in

animal models and clinical studies.[4][17]

Antiplatelet Activity: Clinical studies on D-003 have shown a significant and reversible increase in bleeding time at higher doses, indicating an antiplatelet effect.[17] The precise mechanism by which triacontanoic acid contributes to this effect is still under investigation, but it may involve interference with platelet aggregation pathways. One potential mechanism for fatty acids, in general, is the modulation of signaling pathways involving platelet-activating factor (PAF).[18][19][20][21]

Cholesterol-Lowering Activity: D-003 has been shown to dose-dependently reduce serum LDL-C and total cholesterol.[17] This effect is thought to be mediated, at least in part, by the regulation of HMG-CoA reductase activity, the rate-limiting enzyme in cholesterol biosynthesis.[22][23] However, it is important to note that the direct effect of pure triacontanoic acid on HMG-CoA reductase gene expression requires further investigation.[24]

Signaling Pathway: Potential Mechanisms of Cardiovascular Effects



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